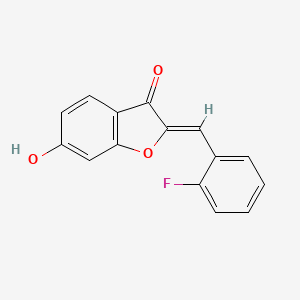

(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

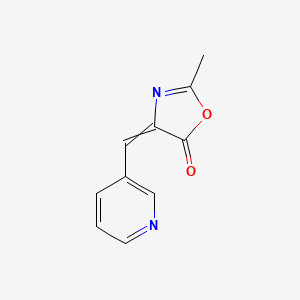

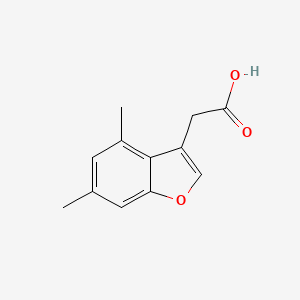

The compound (2Z)-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a fluorinated organic molecule that is structurally related to benzofuran derivatives. While the specific compound is not directly studied in the provided papers, insights can be drawn from closely related compounds. For instance, the structural insights of similar fluorinated γ-alkylidenebutenolides analogues of natural products have been investigated, which can provide a basis for understanding the molecular structure and properties of the compound .

Synthesis Analysis

The synthesis of fluorinated benzofuran derivatives is not explicitly detailed in the provided papers. However, the structural characterization of similar compounds suggests that methods such as NMR spectroscopy and X-ray crystallography are crucial in confirming the stereochemistry and purity of synthesized compounds . The synthesis process likely involves the formation of the benzofuran core followed by the introduction of the fluorobenzylidene moiety through a condensation reaction.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been extensively studied using NMR spectroscopy and X-ray crystallography. For instance, the stereochemistry of the exocyclic double bond in fluorinated benzofuran compounds has been determined to be Z, which is consistent with the configuration of the compound . The molecular geometry and electronic distribution can be further analyzed using computational methods such as density functional theory (DFT), as demonstrated in the study of a nitro-substituted benzofuran derivative .

Chemical Reactions Analysis

The chemical reactivity of benzofuran derivatives can be complex, as illustrated by the photoreactions of 3-diazo-3H-benzofuran-2-one. These reactions include dimerization and hydrolysis, leading to various products depending on the reaction conditions . While the specific reactions of (2Z)-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one are not detailed, it can be inferred that the presence of the fluorobenzylidene group and the hydroxy group could influence its reactivity, potentially affecting its photophysical properties and its behavior in the presence of nucleophiles or electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be inferred from spectroscopic studies. Vibrational and electronic absorption spectra provide information on the ground state properties of these compounds. For example, the UV-Visible spectrum of a nitro-substituted benzofuran derivative was recorded and compared with theoretical spectra obtained from time-dependent DFT (TD-DFT), showing good agreement . Such studies can be indicative of the optical properties of related compounds, including fluorescence characteristics, which may be applicable to (2Z)-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one.

科学的研究の応用

Vibrational and Electronic Properties

- The vibrational and electronic properties of related benzofuran compounds have been explored through experimental and theoretical techniques, such as FT-IR, FT-Raman, UV spectra, and density functional theory (DFT). Studies demonstrate the compound's potential in fluorescence microscopy, indicating its utility in materials science and imaging applications (Veeraiah et al., 2012).

Synthetic Methodologies

- Innovative synthetic routes have been developed for benzofuran derivatives, showcasing the compound's relevance in organic synthesis. For instance, palladium-catalyzed carbonylative synthesis using formic acid as the CO source offers a method to obtain benzofuran-2(3H)-one derivatives, highlighting the compound's significance in synthetic organic chemistry (Li et al., 2017).

- The first total synthesis of related 2-isopropyliden-2H-benzofuran-3-one, isolated from natural sources, has been reported, underscoring the compound's importance in medicinal chemistry and natural product synthesis (Pergomet et al., 2017).

Potential Biological Activities

- Some studies focus on the synthesis of spirocyclic sigma1 receptor ligands, including benzofuran derivatives, for potential use as PET radiotracers. These compounds exhibit high selectivity and affinity, suggesting the compound's potential in neurology and imaging (Maestrup et al., 2009).

- Research into the electrochemical synthesis of new benzofuran derivatives indicates the compound's utility in developing novel herbicides, highlighting its application in agriculture and environmental science (Qi-sun, 2005).

作用機序

将来の方向性

The future directions for the use of this compound are not specified in the available resources. Given its use in proteomics research , it could potentially be used in the study of proteins and their functions, which could have implications in various fields such as biology, medicine, and pharmacology.

特性

IUPAC Name |

(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO3/c16-12-4-2-1-3-9(12)7-14-15(18)11-6-5-10(17)8-13(11)19-14/h1-8,17H/b14-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODGEZBGTVIQRN-AUWJEWJLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1299119.png)

![Isopropyl 2-amino-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1299141.png)

![2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1299152.png)